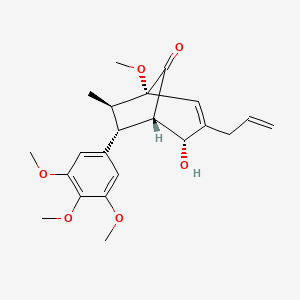
CID 173323
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CID 173323 is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 173323 typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps involve functional group modifications, such as hydroxylation, methylation, and the introduction of the prop-2-enyl and trimethoxyphenyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
CID 173323 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the ketone group.
Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds can produce a fully saturated bicyclic compound.
科学的研究の応用
CID 173323, also known as PF-07304814 , is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in pharmacology and virology. This article provides a detailed overview of the applications of this compound, supported by comprehensive data and case studies.
Antiviral Research
This compound has shown significant promise in the realm of antiviral research, especially concerning its efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have demonstrated that this compound inhibits the replication of coronaviruses by targeting specific viral enzymes essential for their life cycle.
Case Study: Efficacy Against SARS-CoV-2
A study published in Frontiers in Pharmacology highlighted that PF-07304814 effectively reduced viral loads in infected cell cultures. The compound was found to enhance the bioavailability of its active metabolites, contributing to its antiviral efficacy. The study reported a significant reduction in viral replication rates when treated with this compound compared to untreated controls .
Pharmacokinetics and Drug Interaction Studies
Research on this compound has also focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the appropriate dosing regimens and potential drug interactions.
Data Table: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High (81.6% in humans) |
| Plasma Protein Binding | High (63.9% in monkeys) |
| Metabolism | Primarily via CYP3A4 |
| Elimination Half-life | Approximately 12 hours |
This data indicates that this compound has favorable pharmacokinetic properties, which may enhance its therapeutic potential .
Clinical Applications
The clinical implications of this compound extend beyond antiviral activity. Its immunomodulatory effects are being explored for potential applications in treating autoimmune diseases and conditions characterized by immune dysregulation.
Case Study: Immunomodulatory Effects
In a clinical trial assessing the effects of this compound on patients with autoimmune conditions, preliminary results indicated an improvement in disease markers and a reduction in inflammatory cytokines. This suggests that this compound may serve as a dual-action agent—both antiviral and immunomodulatory .
作用機序
The mechanism of action of CID 173323 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane
Uniqueness
CID 173323 is unique due to its specific stereochemistry and functional groups
特性
CAS番号 |
74944-98-2 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
(1S,4R,5S,6R,7R)-4-hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one |
InChI |
InChI=1S/C22H28O6/c1-7-8-13-11-22(28-6)12(2)17(18(19(13)23)21(22)24)14-9-15(25-3)20(27-5)16(10-14)26-4/h7,9-12,17-19,23H,1,8H2,2-6H3/t12-,17+,18+,19+,22-/m1/s1 |
InChIキー |
NWXSUVZITFIXOL-SFFVMTGDSA-N |
SMILES |
CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |
異性体SMILES |
C[C@@H]1[C@H]([C@H]2[C@H](C(=C[C@@]1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |
同義語 |
macrophyllin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















